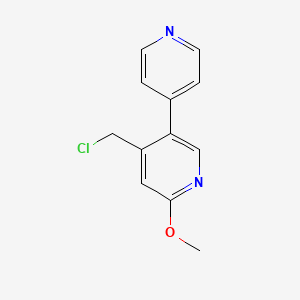
4-(Chloromethyl)-6-methoxy-3,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine typically involves the chloromethylation of a bipyridine precursor. One common method is the reaction of 6-methoxy-3,4’-bipyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bipyridine ring can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted bipyridine derivatives.
Oxidation: Formation of 4-(Chloromethyl)-6-formyl-3,4’-bipyridine.
Reduction: Formation of 4-(Chloromethyl)-6-methoxy-3,4’-dihydrobipyridine.
科学研究应用
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers. Its functional groups enable it to act as a building block for more complex molecules.
作用机制
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-6-methyl-3,4’-bipyridine
- 4-(Chloromethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups on the bipyridine scaffold. This combination of functional groups allows for diverse chemical reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, while the chloromethyl group provides a reactive site for further functionalization.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChI 键 |
JPLNUHNUYXYVPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)CCl)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)

![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
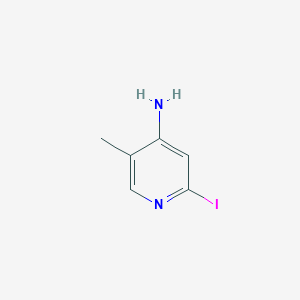
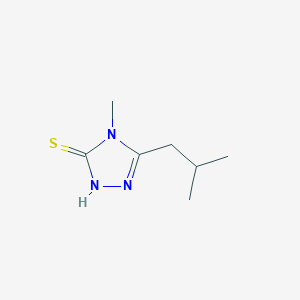
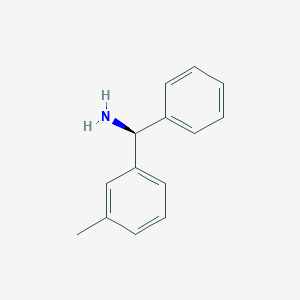
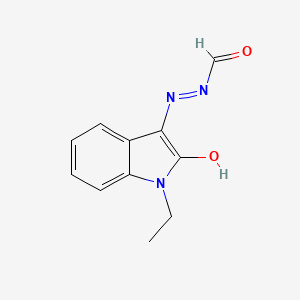
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)


![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
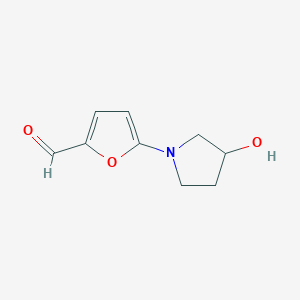
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
